Phenyl 1-hydroxy-2-naphthoate
Overview
Description
Synthesis Analysis
The synthesis of phenyl 1-hydroxy-2-naphthoate and its derivatives has been explored through various methods. A notable approach involves a four-step sequence for synthesizing complex 2-hydroxy-1-naphthoic acids, which includes Z-selective olefination and oxidative cyclization, demonstrating the compound's synthesis versatility (Nan Ji, Brad M. Rosen, & A. Myers, 2004). Another synthesis method highlights the oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by Mn(III) and Ce(IV) salts, offering a new pathway to substituted 2-hydroxy-1-naphthoic acid esters and amides (A. Citterio, L. Pesce, R. Sebastiano, & R. Santi, 1990).
Molecular Structure Analysis
The molecular structure of phenyl 1-hydroxy-2-naphthoate reveals significant insights into its stability and reactivity. Studies on the crystal structure have shown the presence of intramolecular hydrogen bonding, which plays a crucial role in the compound's stability (K. Peters, E. Peters, H. Schnering, G. Bringmann, & O. Schupp, 1995).
Chemical Reactions and Properties
Phenyl 1-hydroxy-2-naphthoate undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, its role in the synthesis of bis-arylides of 3-hydroxy-2-naphthoic acid through reactions involving phosphorus trichloride demonstrates its chemical reactivity (Z. Boruszczak & J. Kraska, 1998). Additionally, the compound's involvement in the photochemical reactions of 1-naphthyl phenylacylates in polyolefin films showcases its photochemical properties and potential applications in material science (W. Gu & R. Weiss, 2000).
Scientific Research Applications
1. Photochemistry and Spectroscopy
- Application : The conformational stability, infrared spectrum, and photochemistry of Phenyl 1-hydroxy-2-naphthoate (PHN) were studied .
- Method : The study was conducted using matrix isolation infrared spectroscopy and theoretical computations performed at the DFT (B3LYP)/6-311++G (d,p) level of theory . The compound was isolated in cryogenic argon and N2 matrices, and the conformational composition in the matrices was investigated by infrared spectroscopy .
- Results : The analysis of the spectra indicated that only the most stable conformer of PHN was present in the as-deposited matrices . The matrices were then irradiated at various wavelengths by narrowband tunable UV light within the 331.7–235.0 nm wavelength range. This resulted in the photodecarbonylation of PHN, yielding 2-phenoxynaphthalen-1-ol, together with CO .
2. Liquid Crystal
- Application : Phenyl 1-hydroxy-2-naphthoate is used in the field of material science as a liquid crystal .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
3. Drug Discovery
- Application : Hydroxynaphthoates, including Phenyl 1-hydroxy-2-naphthoate, play an important role in drug discovery and have been used as intermediates for the synthesis of anti-carcinogenic compounds .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
4. Natural Products
- Application : The 1-hydroxy-2-naphthoate moiety, including Phenyl 1-hydroxy-2-naphthoate, has been discovered in natural products such as the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
4. Natural Products
- Application : The 1-hydroxy-2-naphthoate moiety, including Phenyl 1-hydroxy-2-naphthoate, has been discovered in natural products such as the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Phenyl 1-hydroxy-2-naphthoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
phenyl 1-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDYIMWKSCJTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038876 | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenyl 1-hydroxy-2-naphthoate | |
CAS RN |
132-54-7 | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 1-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL 1-HYDROXY-2-NAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0749HK9B6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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